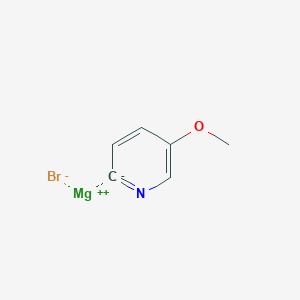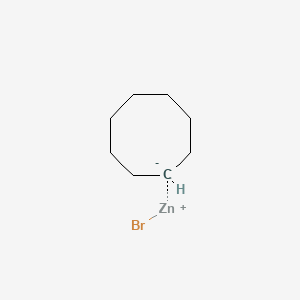
Z-D-Arg(Z)2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-D-Arg(Z)2-OH is a cyclic guanidino derivative of arginine . It has the CAS Number: 1947-42-8 and a molecular weight of 576.61 . It is used as an alkylation agent in peptide synthesis .
Synthesis Analysis
This compound is synthesized by solid-phase synthesis . The sequence of this compound is Arg(Z)2-OH .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C6H5CH2OCONHC(=NH)N(COOCH2C6H5)CH2CH2CH2CH(NHCOOCH2C6H5)COOH .Physical And Chemical Properties Analysis
This compound has a molecular weight of 576.61 . It is stored at temperatures between 28 C .科学的研究の応用
Z-D-Arg(Z)2-OH is a peptide-related compound that plays a significant role in scientific research, particularly in the study of biochemical processes and material sciences. While the specific applications of this compound were not directly found in the available literature, research on closely related compounds and technologies offers insights into the types of applications such compounds might be involved in. This includes the study of surface chemistry in material sciences, the development of photocatalytic systems for environmental remediation, and the exploration of metal-organic frameworks for various technological applications.
Surface Chemistry and Material Sciences
Research on compounds like Z-dol, which shares a similar naming convention with this compound, highlights the significance of understanding the bonding mechanisms between organic compounds and surfaces, such as carbon overcoats on magnetic hard disks. Studies suggest that compounds with specific functional groups can form strong chemical bonds with surfaces, enhancing the durability and functionality of materials (Kasai, 2007).
Photocatalytic Systems for Environmental Remediation
The exploration of Z-scheme photocatalytic systems, which might be analogous to the research contexts where this compound could be applied, shows the potential for addressing environmental degradation and energy shortages. Such systems are designed to optimize the separation of photogenerated electron-hole pairs, thereby enhancing the photocatalytic efficiency in environmental remediation and energy conversion processes (Huang et al., 2019).
Metal-Organic Frameworks (MOFs) and Nanofibers
The development of metal-organic frameworks (MOFs) and their integration into nanofibers showcases a field where this compound could potentially find applications. MOFs, including ZIFs (zeolite imidazolate frameworks), are utilized for their unique properties in gas storage, separation, and catalysis. Electrospinning techniques employed to create nanofibers from such materials hint at the versatility of MOFs in applications ranging from environmental remediation to electronic devices (Sankar et al., 2019).
Safety and Hazards
特性
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGAXJCIEJGVFV-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN(/C(=N/C(=O)OCC2=CC=CC=C2)/N)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














